molecular formula C14H30N4O2 B14679138 N,N'-(Ethane-1,2-diyl)bis(6-aminohexanamide) CAS No. 29292-99-7

N,N'-(Ethane-1,2-diyl)bis(6-aminohexanamide)

Cat. No.: B14679138
CAS No.: 29292-99-7
M. Wt: 286.41 g/mol
InChI Key: FIKBXTDOFXQENG-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) is a compound that belongs to the class of bis-amides It is characterized by the presence of two amide groups connected by an ethane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) typically involves the reaction of ethane-1,2-diamine with 6-aminohexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bis-amide product. The reaction can be summarized as follows:

    Reactants: Ethane-1,2-diamine and 6-aminohexanoic acid.

    Solvent: Common solvents include dichloromethane or ethanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
  • N,N’-(Ethane-1,2-diyl)bis(benzamides)
  • N,N’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(6-aminohexanamide) is unique due to its specific structure and the presence of 6-aminohexanoic acid moieties. This structural feature imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

29292-99-7

Molecular Formula

C14H30N4O2

Molecular Weight

286.41 g/mol

IUPAC Name

6-amino-N-[2-(6-aminohexanoylamino)ethyl]hexanamide

InChI

InChI=1S/C14H30N4O2/c15-9-5-1-3-7-13(19)17-11-12-18-14(20)8-4-2-6-10-16/h1-12,15-16H2,(H,17,19)(H,18,20)

InChI Key

FIKBXTDOFXQENG-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)NCCNC(=O)CCCCCN)CCN

Origin of Product

United States

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